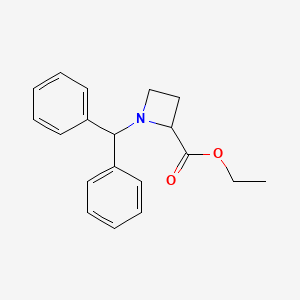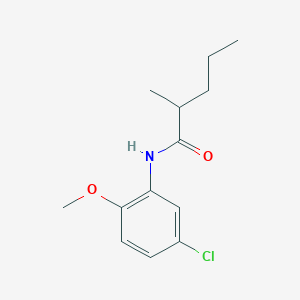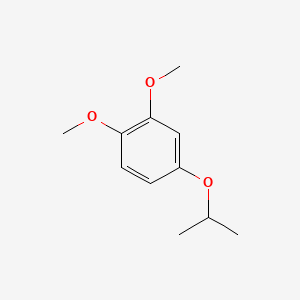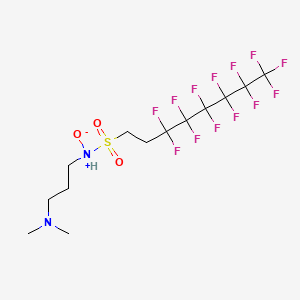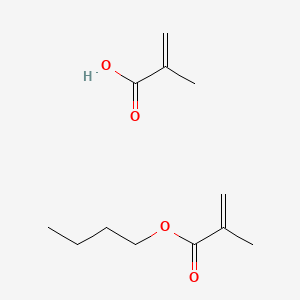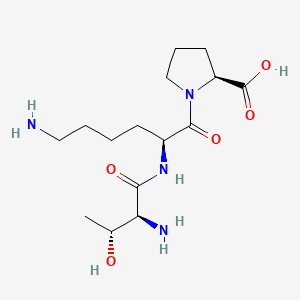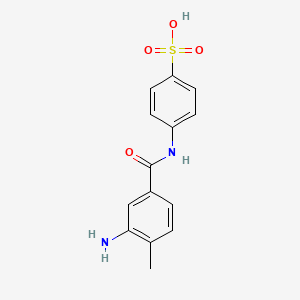
1,1-Bis(2-bromoethyl)cyclohexane
Vue d'ensemble
Description
1,1-Bis(2-bromoethyl)cyclohexane is a chemical compound with the molecular formula C10H18Br2 . It has an average mass of 298.058 Da and a monoisotopic mass of 295.977509 Da . It is also known by its IUPAC name, Cyclohexane, 1,1-bis(2-bromoethyl)- .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 12 non-H bonds, 2 rotatable bonds, and 1 six-membered ring . It consists of 18 Hydrogen atoms, 10 Carbon atoms, and 2 Bromine atoms .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H18Br2 . It has an average mass of 298.058 Da and a monoisotopic mass of 295.977509 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., were not available in the search results.Applications De Recherche Scientifique
Chemical Synthesis
1,1-Bis(2-bromoethyl)cyclohexane plays a role in chemical synthesis, particularly in the formation of selenium transfer reagents. One study outlines how it reacts with cyclohexene in alcohol under reduced pressure, leading to various selenation products (Takanohashi, Tabata, Tanase, & Akabori, 1993).
Material Science
In the field of material science, derivatives of 1,1-Bis(2-bromoethyl)cyclohexane have been used in the preparation of epoxy laminates. These laminates exhibit notable mechanical properties, electrical strength, and chemical resistance, making them valuable in various industrial applications (Kagathara & Parsania, 2001).
Polymer Chemistry
The compound has significance in polymer chemistry, particularly in the synthesis of polyimides. These polyimides demonstrate excellent solubility in organic solvents and offer good mechanical properties and thermal stability. This makes them potentially useful in a variety of technological applications (Yang, Su, & Hsiao, 2004).
Crystallography
1,1-Bis(2-bromoethyl)cyclohexane-related compounds have been studied in crystallography for understanding molecular structures. For instance, the synthesis and crystal structure of 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea), a compound with relevance to 1,1-Bis(2-bromoethyl)cyclohexane, was explored (Shu-ping, 2012).
Kinetic Studies
The kinetics of reactions involving 1,1-Bis(2-bromoethyl)cyclohexane and similar compounds have been investigated, providing insights into reaction mechanisms and rates, crucial for optimizing industrial chemical processes (Neverov & Brown, 1998).
Thermal Analysis
Thermal decomposition analysis of compounds related to 1,1-Bis(2-bromoethyl)cyclohexane, such as 1,1-bis(tert-butylperoxy)cyclohexane, has been studied. This research is vital for understanding the stability and safety of these compounds in industrial applications (Hsueh, Chen, Chen, & Shu, 2016).
Catalysis
Compounds structurally related to 1,1-Bis(2-bromoethyl)cyclohexane have been utilized in catalytic processes, such as in the oxidation of cyclohexane. These studies offer valuable insights into the development of efficient and environmentally friendly catalysts (Hazra, Mukherjee, Silva, & Pombeiro, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1,1-bis(2-bromoethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYUBGKERAFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309255 | |
| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-bromoethyl)cyclohexane | |
CAS RN |
3187-34-6 | |
| Record name | NSC211497 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





